

Commercial suppliers and availability of Nifedipine-13C8

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Compound of Interest

Compound Name: Nifedipine-13C8

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Nifedipine-13C8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential applications of **Nifedipine-13C8**, a stable isotope-labeled internal standard crucial for the accurate quantification of the widely used calcium channel blocker, nifedipine. This document is intended to assist researchers in sourcing this critical reagent and in the development of robust analytical methodologies.

Commercial Suppliers and Availability

The procurement of high-quality, isotopically pure **Nifedipine-13C8** is fundamental for its effective use in quantitative bioanalysis. Our research has identified two primary commercial suppliers for this stable isotope-labeled compound. The table below summarizes the key product specifications from these suppliers to facilitate a comparative assessment.



Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Format	Storage Temperat ure
Sigma- Aldrich	Nifedipine- 13C8	604593	99 atom % 13C	≥98% (HPLC)	Powder	2-8°C
Shimadzu	[13C8]- Nifedipine	C1689	≥99% 13C	≥95%	Solid	-20°C

Note: Product specifications and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

The Role of Nifedipine-13C8 in Quantitative Analysis

Nifedipine-13C8 serves as an ideal internal standard for mass spectrometry-based quantification of nifedipine in biological matrices. As a stable isotope-labeled analog, it shares identical physicochemical properties with the unlabeled drug. This ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects as the analyte of interest. The use of **Nifedipine-13C8** allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise measurement of nifedipine concentrations.

Experimental Protocol: A General Framework for LC-MS/MS Analysis

While a specific, publicly available, validated bioanalytical method explicitly detailing the use of **Nifedipine-13C8** as an internal standard could not be identified, a general experimental protocol for the analysis of nifedipine in plasma can be adapted. The following methodology is a composite based on established LC-MS/MS assays for nifedipine, modified to incorporate **Nifedipine-13C8**.

Preparation of Stock and Working Solutions

 Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nifedipine reference standard in 10 mL of methanol.



- Nifedipine-13C8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Nifedipine-13C8 in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the nifedipine stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations. Prepare a working solution of the Nifedipine-13C8 IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 μL of the Nifedipine-13C8 internal standard working solution.
- Vortex the mixture for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.



- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Nifedipine: Monitor the precursor to product ion transition (e.g., m/z 347.1 → 254.1).
 - **Nifedipine-13C8**: Monitor the precursor to product ion transition (e.g., m/z 355.1 → 262.1).
 - Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis

- Integrate the peak areas for both nifedipine and Nifedipine-13C8.
- Calculate the peak area ratio (nifedipine peak area / Nifedipine-13C8 peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

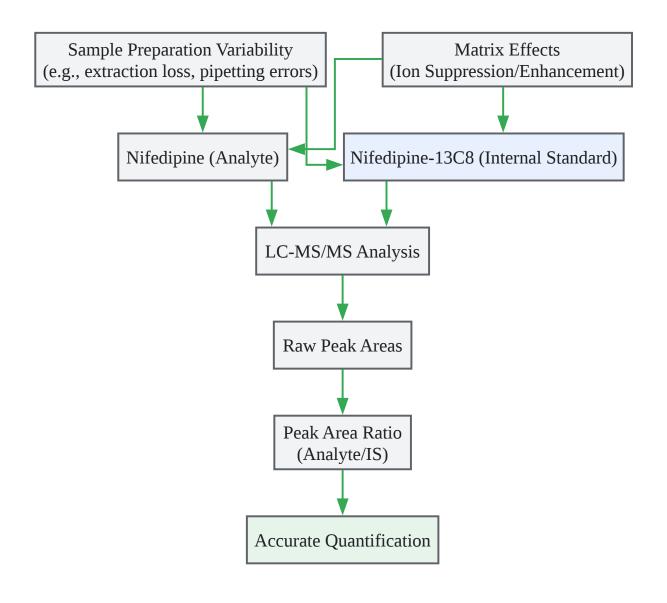
The following diagrams, generated using the DOT language, illustrate the key stages of the analytical process.





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Figure 1. A generalized workflow for the quantification of nifedipine in plasma using **Nifedipine-13C8**.



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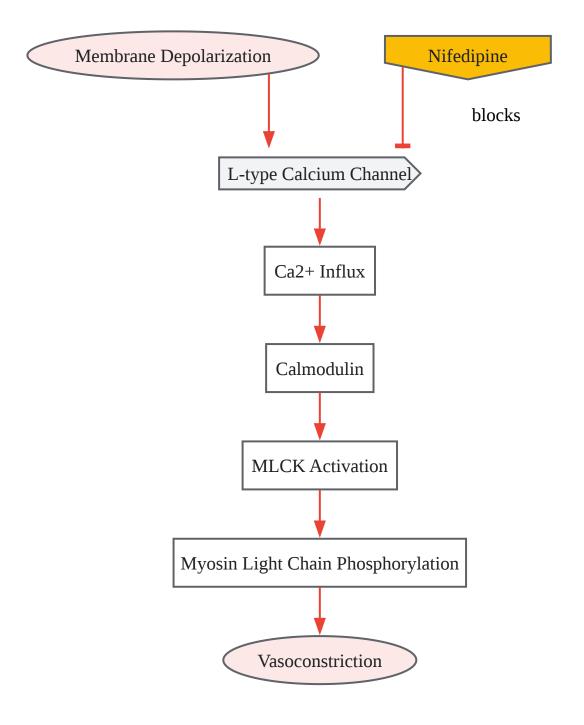


Figure 2. The logical relationship illustrating how **Nifedipine-13C8** corrects for analytical variability.

Signaling Pathway Context: Nifedipine's Mechanism of Action

Nifedipine is a dihydropyridine calcium channel blocker. Its therapeutic effects are primarily mediated by its interaction with L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this signaling pathway.





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Figure 3. The signaling pathway of nifedipine's action on L-type calcium channels.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of **Nifedipine-13C8**. Researchers are encouraged to use this information as a starting point for the development and validation of their specific bioanalytical assays.



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